2-Butenoic acid

描述

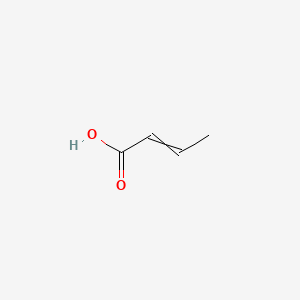

Structure

2D Structure

3D Structure

属性

CAS 编号 |

113192-18-0 |

|---|---|

分子式 |

C4H6O2 |

分子量 |

86.09 g/mol |

IUPAC 名称 |

but-2-enoic acid |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) |

InChI 键 |

LDHQCZJRKDOVOX-UHFFFAOYSA-N |

规范 SMILES |

CC=CC(=O)O |

相关CAS编号 |

26007-90-9 |

产品来源 |

United States |

Synthetic Methodologies for 2 Butenoic Acid and Its Derivatives

Stereoselective Synthesis of 2-Butenoic Acid Isomers

Control over the geometry of the carbon-carbon double bond is a critical aspect of synthesizing this compound isomers. Several methods have been developed to achieve high stereoselectivity, yielding predominantly either the (E) or (Z) isomer.

The microwave-assisted Aldol condensation of methyl ketones with glyoxylic acid has been shown to be highly stereoselective, exclusively producing the (E)-4-oxo-2-butenoic acid isomer with no trace of the (Z) isomer observed by NMR. rsc.org Another strategy involves the direct site- and stereoselective dibromination of tetrolic acid, which yields (E)-2,3-dibromobut-2-enoic acid. orgsyn.orgorgsyn.org A key factor in this reaction's success is maintaining a low temperature (below 0°C) during the bromine addition; higher temperatures lead to the formation of an E/Z mixture. orgsyn.orgorgsyn.org

The Knoevenagel condensation, particularly the Doebner modification, is a classical method for preparing α,β-unsaturated acids from aldehydes and malonic acid using pyridine (B92270) and a piperidine (B6355638) catalyst. wikipedia.orgmdpi.com This reaction is often stereoselective, typically favoring the formation of the thermodynamically more stable (E)-isomer. nih.gov Furthermore, a selenoxide elimination step in the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids has demonstrated an unexpected degree of stereoselectivity, yielding the desired (E) isomer as the sole product. nih.gov Conversely, the (Z) isomer can also be targeted. For example, (Z)-2-aryloxy-2-butenate isomers have been synthesized through the regio- and stereoselective isomerization of 2-aryloxy-3-butenoate precursors using DBU as a catalyst. rsc.org

Esterification Reactions for this compound Ester Synthesis

The synthesis of this compound esters is commonly achieved through esterification of the corresponding carboxylic acid. The classical approach involves reacting this compound with an alcohol under acidic conditions. A strong acid catalyst, such as sulfuric acid, is typically employed to drive the reaction toward the ester product. For example, this compound, 1-ethyl-2-methylpropyl ester, (2E)- can be synthesized by the esterification of this compound with 1-ethyl-2-methylpropanol. ontosight.ai

Alternative methods for producing esters exist, such as the reaction of diketene (B1670635) with an alcohol. This process can yield acetoacetate (B1235776) esters, which can then be further modified. For instance, cinnamyl acetoacetate is prepared by the esterification reaction of diketene with cinnamyl alcohol. google.com

Synthesis of Substituted this compound Derivatives

A wide variety of substituted this compound derivatives can be prepared by employing tailored synthetic routes. These methods allow for the introduction of halogens, amino, alkoxy, and aryl groups at various positions on the butenoic acid scaffold.

For example, 4-substituted-3-alkoxy-2-butenoic acid esters are synthesized by reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols. yu.edu.joyu.edu.jo The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been achieved through the ring-opening reaction of maleic anhydride (B1165640) with various aromatic amines. tandfonline.com Halogenated derivatives, such as (E)-2,3-dibromobut-2-enoic acid, are prepared via the stereoselective dibromination of tetrolic acid. orgsyn.org

Furthermore, the synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids, where the substituent can be a fluoro, chloro, or hydroxyl group, proceeds from Cbz-protected tert-butyl 4-aminobutanoate through successive substitutions and a key selenoxide elimination step. nih.gov Densely functionalized derivatives can also be accessed through more complex transformations, such as the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives, which leads to versatile building blocks for chlorocyclopropanes. beilstein-journals.org

Approaches to 4-Oxo-2-Butenoic Acid Derivatives

The synthesis of 4-oxo-2-butenoic acids can be challenging, often with limitations in the scope of substrates. rsc.orgnih.gov Traditional methods include Friedel–Crafts acylations for aromatic substrates and the oxidative opening of furans for aliphatic ones. rsc.org

A more general approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives. researchgate.netrsc.org Microwave-assisted conditions have been developed to facilitate this reaction, providing moderate to excellent yields for a wide range of substrates. rsc.orgnih.gov The optimal reaction conditions depend on the nature of the methyl ketone. Aryl derivatives react most effectively with tosic acid, while aliphatic substrates show better results with pyrrolidine (B122466) and acetic acid. rsc.org This substituent effect can be rationalized by frontier orbital calculations. rsc.orgrsc.org

Another strategy involves the reaction of maleic anhydride with primary amines to form amino carboxylic acids, which are derivatives of but-2-enoic acid. tandfonline.com This reaction proceeds via the opening of the lactone ring. tandfonline.com

| Starting Materials | Reaction Type | Key Reagents/Conditions | Product |

| Methyl ketone derivatives, Glyoxylic acid | Microwave-assisted Aldol-condensation | Tosic acid (for aryl ketones), Pyrrolidine/Acetic acid (for aliphatic ketones) | 4-Oxo-2-butenoic acid derivatives |

| Electron-rich arenes, Maleic anhydride | Friedel–Crafts acylation | Not specified | 4-Aryl-4-oxo-2-butenoic acids |

| Maleic anhydride, Primary amines | Ring-opening reaction | Acid catalysis | (Z)-4-Oxo-4-(arylamino)but-2-enoic acid |

Synthesis of 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Heterocyclic Derivatives

A variety of 4-substituted-3-alkoxy-2-butenoic acid esters can be synthesized by reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols. researchgate.netyu.edu.jo This reaction is typically carried out in the presence of potassium carbonate and acetone. researchgate.netyu.edu.jo These butenoic acid esters can then be treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield pyrazol-3-one derivatives. researchgate.netyu.edu.jo

Furthermore, (E)-4-aryl-4-oxo-2-butenoic acids are valuable precursors for synthesizing various heterocyclic compounds. mdpi.com They can undergo addition reactions with nucleophiles such as carbon, nitrogen, and sulfur at the α-carbon position. mdpi.com For instance, the reaction of 4-(4-acetylaminophenyl)-4-oxo-2-butenoic acid with 2-amino-5-aryl-1,3,4-thiadiazoles in ethanol produces α-amino acid derivatives. bibliomed.org These adducts can be further cyclized to create furanones and imidazolo[2,1-b]-1,3,4-thiadiazoles. bibliomed.org Similarly, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacts with antipyrine (B355649) to form a butanoic acid derivative, which can then be cyclized with hydrazines to yield pyridazinone derivatives. nih.gov

Strategies for Aryl Butenoic Acid Derivatives

Several methods exist for the synthesis of aryl butenoic acid derivatives. A direct approach is the palladium-catalyzed oxidative Mizoroki-Heck reaction, which couples 3-butenoic acid with arylsulfonyl hydrazides. acs.org This method, assisted by the carboxylic acid group, produces a variety of 4-aryl-3-butenoic acids in moderate to good yields. acs.org

Other established methods include the condensation of aryl acetaldehyde (B116499) with malonic acid and the Wittig reaction of aryl acetaldehyde with 2-(carboxy-ethyl)-triphenylphosphonium bromide. acs.org Additionally, cinnamyl alcohol can be transformed into 4-phenyl-3-butenoic acid derivatives. acs.org A different strategy involves combining hydroxy- or methoxy-substituted phenyl rings as a capping group with a double bond in a short linker and metal-binding groups like enoic esters. tubitak.gov.trresearchgate.net

| Method | Reactants | Catalyst/Reagents | Product Type |

| Palladium-catalyzed oxidative Mizoroki-Heck reaction | 3-Butenoic acid, Arylsulfonyl hydrazide | Palladium catalyst | 4-Aryl-3-butenoic acids |

| Condensation | Aryl acetaldehyde, Malonic acid | Not specified | Aryl butenoic acid derivatives |

| Wittig Reaction | Aryl acetaldehyde, 2-(Carboxy-ethyl)-triphenylphosphonium bromide | Not specified | Aryl butenoic acid derivatives |

| Combination Synthesis | Substituted phenyl rings, Enoic ester moiety | Not specified | Aryl butenoic acid derivatives |

Synthesis of Halogenated this compound Analogues

Halogenated this compound analogues can be prepared through various synthetic routes. For example, 4-chloro-2-butenoic acid is synthesized by heating 1,1,1,3,4-pentachlorobutane (B85477) with concentrated sulfuric acid, followed by treatment with water. google.com The starting pentachlorobutane is prepared from the adduct of allyl chloride and carbon tetrachloride. google.com

Another approach involves the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives using bis(pinacolato)diboron (B136004). beilstein-journals.org This reaction yields densely functionalized products with high chemo-, regio-, and diastereoselectivity, which can be further converted into chlorocyclopropanes. beilstein-journals.org The presence of two chlorine atoms at the γ-position is crucial for this dimerization. beilstein-journals.org

Furthermore, 4-amino-2-(substituted methyl)-2-butenoic acids, where the substituent can be a halogen like fluorine or chlorine, are synthesized from Cbz-protected tert-butyl 4-aminobutanoate. nih.gov The process involves successive substitutions at the alpha-carbon with phenylseleno and hydroxymethyl groups, followed by elimination of the selenoxide and halide substitution. nih.gov

Biotechnological Production and Biosynthesis of Butenoic Acid

The biotechnological production of butenoic acid offers a sustainable alternative to petroleum-based chemical synthesis. researchgate.netnih.gov Research has focused on understanding and engineering microbial pathways for efficient biosynthesis.

Microbial Pathways for Butenoic Acid Production

In Escherichia coli, butenoic acid can be produced by leveraging the fatty acid biosynthesis pathway. researchgate.netnih.gov A key step is the hydrolysis of the intermediate butenoyl-acyl carrier protein (ACP) to free butenoic acid. researchgate.netnih.gov This is achieved by heterologously expressing a specific thioesterase, such as the Bacteroides thetaiotaomicron thioesterase (bTE). researchgate.netnih.gov The proposed biosynthetic pathway starts from acetyl-CoA and proceeds through several enzymatic steps involving acetyl-CoA carboxylase, malonyl-CoA:ACP transacylase, β-ketoacyl-ACP synthase III, β-ketoacyl-ACP reductase, and β-hydroxyacyl-ACP dehydratase to form butenoyl-ACP. researchgate.net

In Pseudomonas aeruginosa, the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) involves a five-gene cluster (ambABCDE). frontiersin.orgasm.org This pathway utilizes a non-ribosomal peptide synthetase (NRPS) mechanism. frontiersin.orgasm.org The assembly line involves the activation and loading of L-alanine and L-glutamate onto thiolation domains of the NRPS enzymes AmbB and AmbE, forming a tripeptide precursor which is then modified to produce AMB. frontiersin.org

Metabolic Engineering Strategies for Enhanced Biosynthesis in Model Organisms (e.g., Escherichia coli)

Several metabolic engineering strategies have been employed to enhance butenoic acid production in E. coli.

Heterologous Thioesterase Expression : Expressing a thioesterase gene (bTE from Bacteroides thetaiotaomicron) in E. coli diverts the fatty acid biosynthesis intermediate, butenoyl-ACP, to produce butenoic acid. nih.gov Titers ranging from 0.07 to 11.4 mg/L were achieved in different E. coli strains and expression vectors. nih.gov

Blocking Fatty Acid Degradation : Deleting the fadD gene, which encodes for acyl-CoA synthetase, blocks the first step of β-oxidation. researchgate.netnih.gov This prevents the degradation of the produced butenoic acid and has been shown to improve production. researchgate.netnih.gov In one engineered strain, this deletion led to a butenoic acid accumulation of 18.7 mg/L. nih.gov

Inhibition of Competing Pathways : Partially inhibiting the enoyl-ACP reductase (FabI) with triclosan (B1682465) can increase the availability of the butenoyl-ACP precursor for butenoic acid synthesis. nih.gov This strategy increased butenoic acid production threefold in an engineered strain, reaching 161.4 mg/L in a supplemented medium and 4.0 g/L in a fed-batch fermentation. nih.gov

Dynamic Metabolic Switch : To overcome the toxicity of inhibitors like triclosan, a dynamic metabolic switch using CRISPR interference (CRISPRi/dCpf1) has been developed. nih.govresearchgate.net This system controls the expression of the fabI gene, separating the cell growth phase from the production phase. nih.govresearchgate.net This approach boosted the butenoic acid titer by 6-fold to 1.41 g/L in fed-batch fermentation and improved the genetic stability of the production strain. nih.govresearchgate.net

| Strategy | Target | Organism | Outcome |

| Heterologous Gene Expression | Thioesterase (bTE) | E. coli | Conversion of butenoyl-ACP to butenoic acid |

| Gene Deletion | fadD (acyl-CoA synthetase) | E. coli | Blocked butenoic acid degradation, increased titer |

| Pathway Inhibition | Enoyl-ACP reductase (FabI) | E. coli | Increased butenoyl-ACP pool, enhanced production |

| CRISPRi Metabolic Switch | fabI gene expression | E. coli | Dynamic control of metabolic flux, improved titer and stability |

Electrochemical Polymerization Techniques for Butenoic Acid Derivatives

Electrochemical polymerization has emerged as a versatile and effective method for synthesizing polymer films from various monomers, including derivatives of this compound. This technique allows for the direct formation of a polymer film on a conductive substrate, which acts as an electrode in an electrochemical cell. The properties of the resulting polymer, such as thickness, morphology, and adhesion, can be precisely controlled by manipulating the electrochemical parameters. This section explores the application of these techniques to derivatives of this compound, with a particular focus on N-substituted maleamic acids, which are structural isomers of substituted 2-butenoic acids.

The primary advantage of electrochemical polymerization is the ability to form uniform and adherent coatings on various metal surfaces. This is particularly valuable in applications such as corrosion protection. Research has demonstrated the successful electropolymerization of several this compound derivatives to create protective anti-corrosion layers.

For instance, studies have focused on the electropolymerization of 4-(nicotinamido)-4-oxo-2-butenoic acid and 4-[3-(4-hydroxy phenyl) ethyl amino]-4-oxo-2-butenoic acid on stainless steel surfaces. researchgate.net The process typically involves dissolving the monomer in an aqueous solution, sometimes with the addition of a supporting electrolyte like sulfuric acid to enhance conductivity. researchgate.netuobaghdad.edu.iq The polymerization is then initiated by applying an electrical potential.

Cyclic voltammetry and potentiostatic methods are common electrochemical techniques employed for this purpose. In cyclic voltammetry, the potential is swept between two set values repeatedly, allowing for the gradual deposition and growth of the polymer film. The potentiostatic method involves applying a constant potential to the working electrode. researchgate.net The resulting polymer films are often characterized using spectroscopic and microscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) to confirm the polymer structure and evaluate its surface morphology. researchgate.net

The anti-corrosion properties of these electrochemically synthesized polymer coatings are typically evaluated using electrochemical polarization techniques in corrosive media, such as hydrochloric acid solutions. uobaghdad.edu.iq Research has also explored the enhancement of these protective coatings by incorporating nanomaterials like zinc oxide (ZnO) and graphene into the monomer solution before polymerization. uobaghdad.edu.iqresearchgate.net The addition of these nanomaterials has been shown to improve the corrosion resistance of the resulting polymer composite films. researchgate.net

Below are data tables summarizing the experimental conditions and findings from various studies on the electrochemical polymerization of this compound derivatives.

Table 1: Monomers and Polymerization Conditions

| Monomer | Substrate | Polymerization Method | Electrolyte/Solvent | Reference |

| 4-(Nicotinamido)-4-oxo-2-butenoic acid | 316 Stainless Steel | Electropolymerization | Aqueous solution | uobaghdad.edu.iqresearchgate.net |

| 4-[3-(4-Hydroxy phenyl) ethyl amino]-4-oxo-2-butenoic acid | Stainless Steel | Electropolymerization | Aqueous solution | researchgate.net |

| N-Creatininyl maleamic acid | Stainless Steel | Electrochemical Oxidation | 0.1g monomer in 100ml H₂O with H₂SO₄ | researchgate.net |

| N-(1,3-thiazo-2-yl) maleamic acid | Low Carbon Steel | Electropolymerization | 0.1g monomer in 100ml H₂O with H₂SO₄ | uobaghdad.edu.iq |

Table 2: Characterization and Research Findings

| Polymer | Characterization Techniques | Key Findings | Reference |

| Poly(4-(nicotinamido)-4-oxo-2-butenoic acid) | FTIR, SEM, AFM, Cyclic Voltammetry | Formed an effective anti-corrosion coating. Addition of nano ZnO and graphene improved protection efficiency. | uobaghdad.edu.iqresearchgate.net |

| Poly(4-[3-(4-hydroxy phenyl) ethyl amino]-4-oxo-2-butenoic acid) | FTIR, SEM, AFM, Electrochemical Polarization | Synthesized polymer layer acts as an anti-corrosion coating. | researchgate.net |

| Poly(N-creatininyl maleamic acid) | Spectroscopic characterization, Electrochemical Polarization | The polymer coating exhibited anti-corrosion properties on stainless steel. | researchgate.net |

| Poly(N-(1,3-thiazo-2-yl) maleamic acid) | FTIR, SEM, Electrochemical Polarization | The polymer formed a protective anti-corrosion layer. The nanocomposite with graphene oxide showed enhanced corrosion resistance. | uobaghdad.edu.iq |

Chemical Reactivity and Mechanistic Investigations of 2 Butenoic Acid

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated carbonyl moiety in 2-butenoic acid and its derivatives makes them susceptible to nucleophilic attack. This reactivity is central to their utility in organic synthesis, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions of this compound Derivatives

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. In the case of this compound derivatives, this reaction involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond. A wide range of nucleophiles, including carbanions, amines, and thiols, can participate in this reaction. google.comresearchgate.netresearchgate.net

The reactivity of the Michael acceptor can be influenced by the nature of the activating group. google.com For instance, crotonates are common Michael acceptors. researchgate.net The reaction can be catalyzed by various means, including bases, acids, and organocatalysts. researchgate.net For example, an asymmetric thia-Michael addition of arylthiols to α,β-unsaturated carboxylic acids has been achieved using a multifunctional organocatalyst, yielding chiral organosulfur compounds. rsc.org The stereochemical outcome of the Michael addition can be influenced by the geometry of the enolate and the reaction conditions. acs.org

Research has explored the use of various derivatives of this compound in Michael additions. For example, 4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid has been condensed with compounds containing active methylene (B1212753) groups under Michael reaction conditions. researchgate.net Similarly, chiral Ni(II)-complexes of glycine (B1666218) Schiff bases have been used in Michael addition reactions for the asymmetric synthesis of amino acids. nih.gov

Reactions of this compound Dianions with Arynes

The dianion of this compound can be generated and subsequently reacted with electrophiles. A notable application is its reaction with arynes, which are highly reactive intermediates. acs.orgacs.org The reaction of the this compound dianion with methoxy-substituted arynes has been shown to afford predominantly 4-aryl-3-butenoic acids, with minor amounts of 4-aryl-2-butenoic acids. acs.orgresearchgate.net

This regioselectivity, favoring addition at the 4-position (γ-position), is noteworthy. acs.orgresearchgate.net The dianion of N-(4-methoxyphenyl)-2-butenamide also reacts with arynes, yielding primarily N-(4-methoxyphenyl)-(E)-4-aryl-3-butenamides. acs.orgresearchgate.net These reactions provide a pathway to synthetically useful 4-arylbutanoic acid derivatives after subsequent hydrogenation and esterification. acs.orgresearchgate.net

The generation of arynes for these reactions can be achieved from corresponding bromoarenes using strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.org The reaction conditions, such as temperature, can be controlled to favor the desired 4-addition products. researchgate.net

Cu–Bpin-Mediated Dimerization Processes

Derivatives of this compound can undergo dimerization reactions under specific catalytic conditions. A notable example is the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives when reacted with bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.govnih.gov This process is mediated by a Cu-Bpin species and leads to the formation of densely functionalized products with high levels of chemo-, regio-, and diastereoselectivity. beilstein-journals.orgnih.govnih.gov

The proposed mechanism involves the initial insertion of a copper-boryl species into the carbon-carbon double bond, followed by a series of steps leading to the dimeric product. nih.gov The presence of the two chlorine atoms at the γ-position is crucial for the success of this dimerization; derivatives with other substituents at this position either decompose or undergo other reactions like β-borylation. beilstein-journals.org The resulting dimerization products are versatile building blocks for the synthesis of other complex molecules, such as chlorocyclopropanes. beilstein-journals.orgnih.govnih.gov

It is important to note that other methods for the dimerization of crotonates (esters of this compound) have also been developed, using catalysts such as N-heterocyclic carbenes or potassium t-butoxide, to produce 2-ethylidene-3-methylpentanedioates. researchgate.net

Electrophilic Reactions and Functionalization of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound and its derivatives is also susceptible to attack by electrophiles, leading to a variety of functionalization reactions.

Halogenation Reactions and Stereochemical Outcomes

The addition of halogens, such as bromine, across the double bond of this compound is a classic electrophilic addition reaction. chemcess.com The reaction of crotonic acid with bromine can yield 2,3-dihalobutyric acids. chemcess.com The stereochemistry of the product is a key consideration in these reactions. For instance, the bromination of trans-2-butenoic acid results in the formation of two new chiral centers, leading to the possibility of four stereoisomers. chegg.com The addition is typically an anti-addition, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.org

The reaction conditions can influence the products. For example, the addition of bromine to ethyl crotonate in the absence of a solvent can give a high yield of ethyl α,β-dibromobutyrate. uni.edu However, in a non-polar solvent like carbon tetrachloride, the reaction may be slow at room temperature. uni.edu In hydroxylic solvents, solvent incorporation can occur, leading to the formation of halohydrins. uni.edu The rate of bromination can also be influenced by the nature of the derivative (acid, ester, amide). researchgate.net

Decarboxylative halogenation is another related transformation where a carboxylic acid is converted to an organic halide. nih.gov

Catalytic Hydroarylation Processes of Butenoic Acid Derivatives

Hydroarylation involves the addition of an aryl group and a hydrogen atom across the double bond. Catalytic methods have been developed for the hydroarylation of butenoic acid derivatives. Palladium-catalyzed reactions have been employed for the γ-selective hydroarylation of 3-butenoic acid derivatives with arylboronic acids. chemrxiv.orgrsc.org These reactions often utilize a directing group, such as 8-aminoquinoline, to control the regioselectivity. chemrxiv.orgrsc.org

Nickel-catalyzed hydroarylation of 3-butenoic acid derivatives with arylboronic acids has also been reported, providing a method for the synthesis of γ-aryl butyric acid derivatives. nih.gov Furthermore, palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives has been achieved, offering an alternative route to 4-aryl-3-butenoic acids. sci-hub.se

Radical hydroarylation provides another avenue for this transformation. Photoredox catalysis can be used to generate aryl radicals that add to the alkene. nih.gov The regioselectivity of the addition can be controlled by the reaction conditions. For example, the hydroarylation of vinyl crotonate can be directed to different positions depending on the solvent used. nih.gov

Below is a table summarizing the types of reactions and the resulting products for this compound and its derivatives.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Major Product(s) |

| Michael Addition | This compound derivative + Nucleophile (e.g., R₂CuLi, RNH₂, RSH) | Varies (Base, Acid, Organocatalyst) | β-Substituted butanoic acid derivative |

| Reaction with Arynes | This compound dianion + Aryne | Strong base (e.g., LDA) | 4-Aryl-3-butenoic acid |

| Cu–Bpin Dimerization | 4,4-Dichloro-2-butenoic acid derivative + B₂pin₂ | Copper catalyst | Densely functionalized dimeric product |

| Halogenation | This compound + Br₂ | None or various solvents | 2,3-Dibromobutanoic acid |

| Catalytic Hydroarylation | 3-Butenoic acid derivative + Arylboronic acid | Palladium or Nickel catalyst | γ-Aryl butanoic acid derivative |

Oxidation and Reduction Reactions of this compound Derivatives

The reactivity of this compound derivatives in oxidation and reduction reactions is largely centered around its two primary functional groups: the carbon-carbon double bond and the carboxyl group.

Reduction Reactions:

The α,β-unsaturated carbonyl structure of this compound allows for selective reduction. The carbon-carbon double bond is readily hydrogenated under various catalytic conditions. For instance, the enantioselective hydrogenation of (E)-2-methyl-2-butenoic acid (also known as tiglic acid) over a cinchonidine-modified Palladium on carbon (Pd/C) catalyst yields (S)-2-methylbutanoic acid. researchgate.net Mechanistic studies using deuterium (B1214612) reveal that a competing double bond migration occurs under the reaction conditions, which can be followed by immediate hydrogenation. researchgate.net

Ruthenium cluster catalysts have also been employed for the hydrogenation of tiglic acid. Tetranuclear ruthenium carbonyl hydrido clusters, such as [H₄Ru₄(CO)₁₀(bdpp)], where bdpp is a chiral diphosphine ligand, effectively catalyze the asymmetric hydrogenation to 2-methylbutanoic acid with high conversion rates under relatively mild conditions (50 bar H₂, 100 °C). acs.orgrsc.org The stereochemical outcome of the product is dependent on the specific chirality of the diphosphine ligand used, indicating a strong chiral induction from the catalyst. acs.org

The reduction can also target the carboxyl group, though this typically requires stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the carboxylic acid moiety to a primary alcohol. rsc.org This process involves the addition of a hydride to the carbonyl carbon, which, after a series of steps, leads to the corresponding alcohol. nist.gov Diborane (B₂H₆) can also be used for this transformation. nist.gov

Oxidation Reactions:

The double bond of this compound derivatives is susceptible to oxidation. A key reaction is epoxidation, which forms an oxirane ring. Crotonic acid can be converted to its epoxide, 2,3-epoxybutanoic acid (specifically, (2R,3S)-2-methyloxirane-2-carboxylic acid), using tungstic oxide (WO₃) as a catalyst in the presence of hydrogen peroxide (H₂O₂). researchgate.net The subsequent fate of the epoxide is pH-dependent. Under controlled conditions, the epoxide can be hydrogenated to yield 3-hydroxybutanoic acid or hydrolyzed to form 2,3-dihydroxybutanoic acid. researchgate.net

The hydroxymethyl group of certain derivatives, such as (Z)-2-(hydroxymethyl)but-2-enoic acid, can be oxidized to a carboxyl group, yielding a dicarboxylic acid.

Table 1: Selected Reduction and Oxidation Reactions of this compound Derivatives

| Reactant | Reaction Type | Catalyst/Reagent | Key Conditions | Product | Source |

|---|---|---|---|---|---|

| (E)-2-Methyl-2-butenoic Acid | Asymmetric Hydrogenation | Cinchonidine-modified Pd/C | D₂ pressure: 0.1-1.9 MPa | (S)-2-Methylbutanoic Acid | researchgate.net |

| trans-2-Methyl-2-butenoic Acid (Tiglic Acid) | Asymmetric Hydrogenation | [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-P–P*)] | 50 bar H₂, 100 °C | (S)-2-Methylbutyric Acid | rsc.org |

| Crotonic Acid | Epoxidation | WO₃ / H₂O₂ | 65 °C, pH 6.4 or 2.9 | 2,3-Epoxybutanoic Acid | researchgate.net |

| 2,3-Epoxybutanoic Acid | Hydrogenation | RuCoCeO | 150 °C | 3-Hydroxybutanoic Acid | researchgate.net |

Cyclization and Rearrangement Reactions Involving Butenoic Acid Moieties

The butenoic acid framework is a versatile precursor in a variety of cyclization and rearrangement reactions, leading to diverse cyclic structures.

A notable example is the copper-catalyzed dimerization and cyclization of 4,4-dichloro-2-butenoic acid derivatives. When treated with bis(pinacolato)diboron (B₂pin₂) under copper catalysis, these derivatives undergo a dimerization process to form densely functionalized products, which can then be converted into chlorocyclopropanes through a base-mediated intramolecular cyclization. dntb.gov.uaarkat-usa.org This reaction proceeds with excellent levels of chemo-, regio-, and diastereoselectivity. dntb.gov.ua

Rearrangement reactions are also prominent. The photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters, upon irradiation with UV light, yields ortho- and para-hydroxy-substituted phenylpropenyl ketones. The ortho-isomer can subsequently undergo an intramolecular 6π-electrocyclization, either photochemically or thermally, to form 2,2-dimethylchroman-4-one (B181875) derivatives. pnas.org The efficiency of this cyclization step is influenced by the solvent, with polar protic solvents like methanol (B129727) facilitating both photochemical and thermal pathways. pnas.org

Another significant transformation is the acid-catalyzed rearrangement of esters of α,β-unsaturated acids into cyclopentenones. For instance, heating isopropyl (E)-but-2-enoate with polyphosphoric acid results in its conversion to 3,4-dimethylcyclopent-2-en-1-one. researchgate.net The proposed mechanism involves a fragmentation-recombination-Nazarov cyclization pathway. researchgate.net

Furthermore, intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives using sodium hydride (NaH) in dimethylformamide (DMF) leads to the nearly quantitative formation of 1-amino-2-naphthalenecarboxylic acid derivatives. ump.edu.my This demonstrates the utility of the butenoic acid moiety in constructing complex polycyclic aromatic systems.

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic analyses provide crucial insights into the mechanisms, rates, and equilibria of reactions involving this compound.

Kinetic Studies:

The kinetics of the enantioselective hydrogenation of (E)-2-methyl-2-butenoic acid over a cinchonidine-modified 5 wt% Pd/γ-Al₂O₃ catalyst have been investigated. The study found that the presence of the cinchonidine (B190817) modifier does not alter the reaction order with respect to either the acid or the hydrogen pressure. researchgate.net Kinetic analysis of the hydrogenation of tiglic acid catalyzed by ruthenium clusters has been complemented by Density Functional Theory (DFT) calculations. These calculations provide computed free energy profiles for the entire catalytic cycle, identifying the rate-determining steps and the structures of key intermediates. rsc.org

The esterification of carboxylic acids, a fundamental reaction, is reversible and typically follows second-order kinetics. jchr.org For the Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis, the mechanism involves a series of protonation, addition, and elimination steps. masterorganicchemistry.com The equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com While specific kinetic data for this compound esterification is sparse, studies on structurally similar acids like acrylic acid have determined activation energies for the reaction (e.g., 73.6 kJ/mol using a sulfonated polystyrene catalyst). ump.edu.my

Thermodynamic Studies:

Thermodynamic data is essential for understanding isomer stability and reaction feasibility. This compound exists as cis (isocrotonic acid) and trans (crotonic acid) isomers. libretexts.org The trans isomer is generally more stable due to reduced steric strain. The thermodynamics of cis-trans isomerization around a carbon-carbon double bond have been studied extensively. For example, the heat-induced isomerization of triolein (B1671897), a monounsaturated fatty acid, was found to proceed via radical intermediates, significantly lowering the rotational barrier of the double bond. nih.gov The Arrhenius activation energy for the isomerization of the cis double bond in triolein was determined to be 106 kJ/mol. nih.gov Thermodynamic functions for cis-2-butene, a structural analogue, have been extensively tabulated, providing data on heat capacity, enthalpy, and entropy, which are foundational for understanding the relative stabilities of its isomers. nist.gov The NIST Chemistry WebBook also provides access to condensed phase thermochemistry data for methyl (E)-2-butenoate, which is critical for thermodynamic modeling of its reactions. nist.gov

Table 2: Kinetic and Thermodynamic Parameters for Reactions of this compound and Analogues

| Reaction | System | Parameter | Value | Source |

|---|---|---|---|---|

| Hydrogenation | (E)-2-methyl-2-butenoic acid over Pd/γ-Al₂O₃ | Reaction Order | Unaffected by cinchonidine modifier | researchgate.net |

| Esterification | Acrylic acid with butanol (SEP catalyst) | Activation Energy (Ea) | 73.6 kJ/mol | ump.edu.my |

| cis-trans Isomerization | Triolein (cis-18:1 fatty acid) | Activation Energy (Ea) | 106 kJ/mol (for cis → trans) | nih.gov |

Catalytic Transformations Involving this compound and Its Derivatives

Catalysis is paramount in unlocking the synthetic potential of this compound, enabling efficient and selective transformations.

Asymmetric Catalysis:

Asymmetric hydrogenation is a key catalytic transformation. Chiral ruthenium clusters, such as [(μ-H)₂Ru₃(μ₃-S)(CO)₇(μ-P–P*)] with Walphos or Josiphos ligands, have been shown to be effective catalysts for the hydrogenation of tiglic acid, yielding 2-methylbutyric acid with moderate to high enantioselectivity. rsc.org DFT studies suggest that the reaction proceeds via an intact Ru₃ cluster. rsc.org Similarly, heterogeneous catalysts like palladium supported on amine-functionalized mesocellular silica (B1680970) foam (MCF), modified with cinchonidine, exhibit enhanced activity and enantioselectivity in the hydrogenation of (E)-2-methyl-2-butenoic acid. researchgate.net

Copper-catalyzed reactions are also significant. Chiral phosphoramidite (B1245037) ligands in combination with copper catalysts facilitate the asymmetric beta-boration of this compound esters, a transformation that introduces a boron functional group at the β-position with high enantioselectivity.

Other Catalytic Reactions:

As mentioned previously, copper catalysis is also central to the dimerization of 4,4-dichloro-2-butenoic acid derivatives. A Cu/SIMes or Cu/SIPr catalyst in the presence of B₂pin₂ and a base like LiOt-Bu mediates the dimerization to form a complex acyclic product, which can be further cyclized to a cyclopropane. dntb.gov.ua

Acid catalysis is employed in rearrangement reactions, such as the use of polyphosphoric acid to convert isopropyl (E)-but-2-enoate into a cyclopentenone derivative. researchgate.net Base catalysis is fundamental to the Knoevenagel-Doebner condensation, a classic method for synthesizing α,β-unsaturated acids. For example, the condensation of methoxyacetaldehyde (B81698) with malonic acid, catalyzed by pyridine (B92270) (acting as both solvent and base), yields (2E)-4-methoxy-2-butenoic acid after decarboxylation.

Furthermore, metal oxides can catalyze important transformations. Tungstic oxide (WO₃) has been identified as an effective catalyst for the epoxidation of crotonic acid using H₂O₂. researchgate.net In the gas phase, metal oxides like chromium(III) oxide have been used for the hydrogenation of carboxylic acids, although these processes often require high temperatures (350–450 °C). thieme-connect.de

Stereochemical Impact on Synthesis and Reactivity of 2 Butenoic Acid

Stereocontrol in the Synthesis of Specific 2-Butenoic Acid Isomers

The synthesis of specific isomers of this compound requires precise control over reaction conditions to favor the formation of one stereoisomer over the other. The (E)-isomer, crotonic acid, is the more stable of the two and is often the target of industrial synthesis. wikipedia.orgresearchgate.net

Synthesis of (E)-2-Butenoic Acid (Crotonic Acid): Industrially, crotonic acid is produced through the oxidation of crotonaldehyde. wikipedia.org Another method involves the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid in a medium like pyridine (B92270). The geometry of the resulting isomer is influenced by the reaction conditions.

A straightforward laboratory route has been developed for the synthesis of (E)-3-propyl-4-oxo-2-butenoic acid esters. This method involves the condensation of pentanal and glyoxylic acid to form a 3-propyl-4-hydroxybutenolide, which is then converted to the methyl (Z)-3-propyl-4-oxo-2-butenoate. Subsequent isomerization under acidic conditions yields the desired (E)-ester, avoiding problematic by-products and the need for chromatographic separation of isomers. tandfonline.com

Synthesis of (Z)-2-Butenoic Acid (Isocrotonic Acid): The less stable (Z)-isomer, isocrotonic acid, can be obtained through specific synthetic routes. One such method is the Favorskii rearrangement of 1,3-dibromo-2-butanone. wikipedia.org Isocrotonic acid can also be formed through the isomerization of crotonic acid upon heating, although it tends to convert back to the more stable trans-isomer at higher temperatures (around 180 °C). altmeyers.orgchemcess.com

The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-butenoic acid involves the hydrolysis of ethyl (Z)-2-(2-acetamidothiazol-4-yl)-2-butenoate with potassium hydroxide. prepchem.com The stereochemistry is maintained throughout the reaction sequence.

A general approach to obtaining both cis and trans α-methylcrotonic acids involves starting from 2-butyne. redalyc.org

The following table summarizes key synthetic approaches for obtaining specific isomers of this compound derivatives.

| Target Isomer | Starting Materials | Key Reagents/Conditions | Outcome |

| (E)-3-propyl-4-oxo-2-butenoic acid methyl ester | Pentanal, Glyoxylic acid | 1. Condensation 2. Esterification 3. Acid-catalyzed isomerization | Straightforward route to the E-isomer from the Z-isomer. tandfonline.com |

| (Z)-Isocrotonic acid | 1,3-dibromo-2-butanone | Favorskii rearrangement | Synthesis of the cis-isomer. wikipedia.org |

| (Z)-2-(2-Aminothiazol-4-yl)-2-butenoic acid | Ethyl (Z)-2-(2-acetamidothiazol-4-yl)-2-butenoate | Potassium hydroxide, Trifluoroacetic acid | Hydrolysis to the Z-acid. prepchem.com |

| (E)-4-Amino-2-(substituted methyl)-2-butenoic acids | Cbz-protected tert-butyl 4-aminobutanoate | Phenylseleno and hydroxymethyl group substitution, followed by selenoxide elimination | High stereoselectivity for the E-isomer. nih.gov |

Influence of Stereochemistry on Reaction Mechanisms and Product Selectivity

The stereochemistry of the double bond in this compound and its derivatives dictates the approach of reagents and influences the stereochemical outcome of reactions.

In a notable example, the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives demonstrates excellent levels of diastereoselectivity. researchgate.netnih.govbeilstein-journals.orgnih.gov The choice of the base's metal cation is crucial for achieving this high diastereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.org The use of lithium tert-butoxide (LiOt-Bu) leads to the formation of a single diastereomer. beilstein-journals.orgnih.govbeilstein-journals.org The proposed mechanism involves the formation of a lithium enolate, which then undergoes a diastereoselective conjugate addition to a second molecule of the butenoic acid derivative. beilstein-journals.org

The synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids also highlights the influence of stereochemistry. nih.gov A key step in this synthesis is the elimination of a selenoxide, which proceeds with a high degree of stereoselectivity to yield the (E)-isomer as the sole product. nih.gov This stereoselectivity is unexpected and demonstrates how the existing stereochemistry can direct the formation of a new stereocenter.

Furthermore, in the synthesis of new 4-substituted-3-alkoxy-2-butenoic acid esters, the starting material is ethyl (2E)-4-bromo-3-alkoxybut-2-enoates, indicating that the (E) configuration is carried through the reaction to the final products. yu.edu.jo

The table below illustrates the impact of stereochemistry on product selectivity in various reactions involving this compound derivatives.

| Reaction | Substrate | Reagents/Conditions | Key Stereochemical Observation |

| Dimerization | 4,4-Dichloro-2-butenoic acid derivatives | Bis(pinacolato)diboron (B136004), Copper catalyst, LiOt-Bu | Formation of a single diastereomer due to the lithium cation. beilstein-journals.orgnih.govbeilstein-journals.org |

| Selenoxide Elimination | 4-Amino-2-(phenylseleno)-2-(hydroxymethyl)butanoate derivative | Oxidation and elimination | Exclusive formation of the (E)-isomer. nih.gov |

| Substitution | Ethyl (2E)-4-bromo-3-alkoxybut-2-enoates | Phenols or naphthols, Potassium carbonate | Retention of the (E)-configuration in the product. yu.edu.jo |

Conformational Analysis of this compound and its Derivatives

This compound can exist in different conformations due to rotation around its single bonds. The (E)-isomer, crotonic acid, has been found to exist as a mixture of two planar conformers in the gas phase: E-cc and E-ct. aip.org These conformers differ in the orientation of the C-O single bond relative to the C=C double bond. aip.org

Matrix isolation studies combined with IR spectroscopy have allowed for the characterization of these conformers. researchgate.net UV irradiation can induce isomerization between these conformers and also geometric isomerization from the (E) to the (Z) form. researchgate.net More recent studies using near-infrared and ultraviolet irradiation in cryogenic matrices have led to the observation of two additional high-energy trans C-O conformers of E-crotonic acid. aip.org

The conformational landscape of this compound can be summarized as follows:

| Isomer | Conformer | Description | Relative Stability |

| (E)-Crotonic Acid | E-cc | Planar, cis C-O conformation | Ground state. aip.org |

| (E)-Crotonic Acid | E-ct | Planar, trans C-O conformation | Slightly higher energy than E-cc. aip.org |

| (E)-Crotonic Acid | High-energy trans C-O | Non-planar | Higher energy, observed under specific irradiation conditions. aip.org |

Chiral Properties and Diastereoselectivity in Complex Butenoic Acid Structures

While this compound itself is not chiral, it serves as a crucial building block in the synthesis of complex chiral molecules. ontosight.aiontosight.aiinternationaljournalssrg.orgnih.govbldpharm.com The stereochemistry of the butenoic acid moiety can significantly influence the diastereoselectivity of reactions in which it participates.

A prime example is the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives, which yields densely functionalized products with excellent diastereoselectivity. researchgate.netnih.govbeilstein-journals.orgnih.gov These products are versatile building blocks for the stereoselective synthesis of complex molecules like chlorocyclopropanes. researchgate.netnih.govnih.govbeilstein-journals.org The high level of diastereoselectivity is attributed to the formation of a lithium enolate intermediate. beilstein-journals.org

In another instance, the stereoselective fluoroalkylation of crotonic acid derivatives provides access to highly functionalized and chiral building blocks, such as fluorinated amino acids. hhu.de This highlights the utility of this compound in asymmetric synthesis.

The following table provides examples of how the stereochemistry of butenoic acid derivatives influences the synthesis of complex chiral structures.

| Complex Structure | Butenoic Acid Derivative | Reaction Type | Stereochemical Outcome |

| Densely functionalized cyclopropanes | 4,4-Dichloro-2-butenoic acid derivatives | Copper-catalyzed dimerization | High diastereoselectivity. researchgate.netnih.govnih.govbeilstein-journals.org |

| Fluorinated amino acids | Crotonic acid derivatives | Stereoselective fluoroalkylation | Access to chiral building blocks. hhu.de |

| (Z)-2-methyl-2,3,5,7a-tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl ester | (Z)-2-methyl-2-butenoic acid | Multi-step synthesis | The (Z)-configuration is a key structural feature. ontosight.ai |

Derivatives and Analogues of 2 Butenoic Acid: Advanced Studies Excluding Direct Clinical Efficacy

Synthesis and Characterization of Novel 2-Butenoic Acid Derivatives

The synthesis of novel this compound derivatives is an active area of research, employing a range of methodologies to create structurally diverse compounds. Characterization of these new molecules is rigorously performed using modern spectroscopic and analytical techniques to confirm their structure and purity.

One straightforward approach involves the reaction of primary amines with maleic anhydride (B1165640) to produce (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. This ring-opening reaction is a common strategy for creating amino carboxylic acids from lactones. tandfonline.com The resulting structures are typically confirmed by ¹H-NMR, ¹³C-NMR, and IR spectroscopy. tandfonline.com A similar principle was used to synthesize 4,4'-(1,4-piperazinediyl)bis(4-oxo-2-butenoic acid) (PBBA) by reacting piperazine (B1678402) with maleic anhydride under mild conditions, with characterization by HPLC-EMS and NMR. scientific.net

Microwave-assisted synthesis has emerged as an efficient method for producing 4-oxo-2-butenoic acids. The aldol-condensation between various methyl ketone derivatives and glyoxylic acid under microwave irradiation provides the desired products, often with high stereoselectivity and in good to excellent yields. rsc.org For instance, TsOH-promoted condensation with aromatic substrates has yielded products in the 45–94% range. rsc.org This method's scalability has been demonstrated without a loss of yield. rsc.org

More complex derivatives have been synthesized through metal-catalyzed reactions. A notable example is the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives. beilstein-journals.orgnih.gov This reaction with bis(pinacolato)diboron (B136004) results in densely functionalized products with excellent chemo-, regio-, and diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net These dimeric structures are versatile building blocks for further synthetic transformations. beilstein-journals.orgresearchgate.net

Furthermore, this compound scaffolds can be incorporated into larger molecular frameworks. For example, 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid and its benzo[f]chromen analogue have been synthesized by reacting the corresponding acetylcoumarins with glyoxylic acid. nih.gov These syntheses expand the library of coumarin-based compounds, which are of significant interest in medicinal chemistry. The structures of these complex molecules were elucidated using IR, ¹H-NMR, and mass spectrometry. nih.gov

| Derivative Name | Starting Materials | Synthetic Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| (Z)-4-Oxo-4-(arylamino)but-2-enoic acids | Maleic anhydride, Primary amines | Ring-opening reaction | ¹H-NMR, ¹³C-NMR, IR | tandfonline.com |

| 4,4'-(1,4-Piperazinediyl)bis(4-oxo-2-butenoic acid) (PBBA) | Piperazine, Maleic anhydride | Reaction under mild conditions | HPLC-EMS, NMR | scientific.net |

| (E)-4-Oxo-2-butenoic acids | Methyl ketone derivatives, Glyoxylic acid | Microwave-assisted aldol-condensation | NMR | rsc.org |

| Dimerized 4,4-dichloro-2-butenoic acid derivatives | Ethyl 4,4-dichloro-2-butenoate, Bis(pinacolato)diboron | Copper-catalyzed dimerization | ¹H NMR | beilstein-journals.orgresearchgate.net |

| 4-Oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid | 3-Acetyl-2H-chromen-2-one, Glyoxylic acid | Reaction in acetic acid/HCl | IR, ¹H-NMR, Mass Spectrometry | nih.gov |

Exploration of Structure-Potential Biological Activity Relationships at a Molecular Level (e.g., interactions with biomolecules, in vitro enzymatic inhibition)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives relates to their interactions with biological targets at a molecular level. These in vitro studies provide insights into the potential for therapeutic applications by identifying key structural features required for activity.

A series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. tandfonline.com The study revealed that these compounds are potent inhibitors, with inhibition constants (Ki) in the low nanomolar range for both isoforms, suggesting a strong interaction with the enzyme's active site. tandfonline.com

In the field of oncology research, (E)-4-aryl-4-oxo-2-butenoic acid amides, which are chimeras of chalcone (B49325) and aroylacrylic acid structures, have been investigated for their antiproliferative activity. nih.gov SAR analysis showed that derivatives with alkyl substituents on the aroyl moiety were the most potent against several human tumor cell lines. nih.gov Further investigation into their mechanism showed that many of these compounds inhibit tubulin polymerization, with the unsubstituted parent compound being the most effective inhibitor in this regard (IC₅₀ = 2.9 µM). nih.gov This suggests a direct interaction with the tubulin protein, leading to cell cycle arrest in the G2/M phase. nih.gov

Researchers have also explored this compound derivatives as multi-target ligands. A study focused on creating dual inhibitors for aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B), two enzymes implicated in diabetes and its complications. mdpi.com By modifying a 4-thiazolidinone (B1220212) scaffold with a this compound residue, researchers developed compounds with balanced inhibitory activity against both enzymes at low micromolar concentrations. mdpi.com In silico docking experiments helped to rationalize the SAR and provided a deeper understanding of how these derivatives bind within the active sites of both target enzymes. mdpi.com The stereochemistry of complex derivatives, such as those with oxireno-cyclodeca-furan ring systems, is also considered crucial for their interaction with target biomolecules. ontosight.ai

| Derivative Class | Molecular Target/Assay | Key Structural Feature for Activity | Finding | Reference |

|---|---|---|---|---|

| (Z)-4-Oxo-4-(arylamino)but-2-enoic acids | Human Carbonic Anhydrase I & II (hCA I & II) | Substituted arylamino group | Potent inhibition with Ki values in the low nanomolar range (20-42 nM). | tandfonline.com |

| (E)-4-Aryl-4-oxo-2-butenoic acid amides | Tubulin Polymerization | Unsubstituted aroyl and amide phenyl rings | Most potent tubulin assembly inhibition (IC₅₀ = 2.9 µM). Alkyl substitutions on the aroyl ring increased general antiproliferative activity. | nih.gov |

| 4-(5-Arylidene-2,4-dioxothiazolidin-3-yl)-2-butenoic acids | Aldose Reductase (AR) and Protein Tyrosine Phosphatase 1B (PTP1B) | This compound residue as a benzoic acid mimetic | Achieved balanced dual inhibition of AR and PTP1B at low micromolar concentrations. | mdpi.com |

Derivatives with Complex Ring Systems and Multichiral Centers

The this compound framework serves as a versatile starting point for the stereoselective synthesis of molecules with significant structural complexity, including fused heterocyclic systems and multiple chiral centers.

A key example is the transformation of 4,4-dichloro-2-butenoic acid derivatives into densely functionalized cyclopropanes. beilstein-journals.orgresearchgate.net The initial copper-catalyzed dimerization yields a product rich in functional groups, which can then undergo a base-promoted intramolecular cyclization. beilstein-journals.org This chemo- and diastereoselective conversion produces highly substituted chlorocyclopropanes, demonstrating a powerful method for creating multichiral structures from a simple butenoic acid starting material. beilstein-journals.orgnih.gov

The reactivity of the α,β-unsaturated keto-acid system in certain this compound derivatives makes them ideal precursors for building heterocycles. For instance, 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid has been utilized as a key intermediate in the synthesis of various heterocyclic compounds through Michael addition and subsequent cyclization reactions. ekb.egresearchgate.net This has led to the creation of pyridine (B92270), pyrimidine, and fused ring systems like oxoimidazolo[2,3-b]-1,3,4-thiadiazole. ekb.eg Similarly, reacting 4-oxo-butenoic acids that are part of a larger coumarin (B35378) structure with different nucleophiles has yielded novel and complex heterocyclic systems. nih.gov

More intricate fused systems can be constructed from appropriately functionalized derivatives. The reaction of an oxirane derivative of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with 2-amino-5-aryl-1,3,4-thiadiazole was used to generate imidazolo[2,1-b]thiadiazole derivatives. sapub.org Furthermore, a chloropyridazine derivative, itself prepared from a butanoic acid precursor, was reacted with aminothiophenes to afford complex, multi-ring fused systems such as thieno-[2′,3′:4,5]pyrimido-[1,2-b]-pyridazin-4-one. mdpi.com The stereochemistry of these complex ring systems, which can possess multiple chiral centers, is often critical for their ultimate function and is a central focus of their synthesis. ontosight.ai

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Butenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR, n.O.e. difference spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-butenoic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation between the cis (isocrotonic acid) and trans (crotonic acid) isomers.

¹H NMR Spectroscopy: The proton NMR spectra of crotonic and isocrotonic acid are distinguished by the coupling constants between the vinyl protons. For a derivative of this compound, the stereochemistry was confirmed using n.O.e. difference spectroscopy. mdpi.com Irradiation of the methyl group at 2.51 ppm showed no nuclear Overhauser effect (n.O.e.) at the vinyl proton at 5.94 ppm, and vice versa, confirming the E (trans) configuration. mdpi.com

¹³C NMR Spectroscopy: The chemical shifts in ¹³C NMR spectra are also indicative of the isomeric form. For instance, in a study of an (E)-3-(2-methoxyphenyl)-2-butenoic acid, the methyl carbon appeared at 20.13 ppm, while the vinyl carbon and the carbonyl carbon were observed at 111.0 ppm and 172.3 ppm, respectively. mdpi.com

2D NMR and n.O.e. Difference Spectroscopy: Two-dimensional NMR techniques, such as HSQC, provide correlations between protons and their directly attached carbons, further confirming assignments. rsc.org The nuclear Overhauser effect (n.O.e.) is a particularly powerful tool for distinguishing between stereoisomers. umass.edulibretexts.orgcore.ac.uk It relies on the through-space interaction of protons; a significant n.O.e. is observed between protons that are in close spatial proximity (typically < 5 Å). libretexts.org For this compound, an n.O.e. would be expected between the methyl group protons and the adjacent vinyl proton in the cis isomer (isocrotonic acid), whereas this effect would be minimal or absent in the trans isomer (crotonic acid). N.O.e. difference spectroscopy, a one-dimensional technique, provides a clear visualization of these spatial relationships by subtracting a spectrum where a specific resonance is irradiated from a normal spectrum. umass.edulibretexts.org

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (CH₃) | 2.51 | d | 1.5 |

| ¹H (=CH) | 5.94 | q | 1.5 |

| ¹³C (CH₃) | 20.13 | ||

| ¹³C (=CH) | 111.0 | ||

| ¹³C (C=O) | 172.3 |

Data sourced from a study on (E)-3-(2-methoxyphenyl)-2-butenoic acid. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and analyzing the fragmentation patterns of this compound, providing insights into its structure. The molecular weight of this compound is 86.09 g/mol . scribd.com

Electron ionization mass spectrometry (EI-MS) of this compound and its isomers reveals characteristic fragmentation. For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group ([M-17]) and a carboxyl group ([M-45]) are often observed due to cleavage of the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org The molecular ion peak for conjugated acids like this compound is typically more prominent than for their non-conjugated counterparts. libretexts.org

In the mass spectrum of crotonic acid, the presence of a double bond stabilizes the parent ion. icm.edu.pl A characteristic feature is an intense peak at m/e 41, which suggests fragmentation via dissociation of the bond between the carboxyl group and the alpha-carbon, followed by rearrangement to form a stable allyl cation. icm.edu.pl For a derivative, (E)-3-(2-methoxyphenyl)-2-butenoic acid, the EI-MS showed a molecular ion peak (M⁺) at m/z 192. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds like the esters of this compound. acs.orgspectrabase.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Weight | 86.09 g/mol | Calculated |

| Molecular Ion (M⁺) | m/z 86 | EI-MS |

| Key Fragment | m/z 41 (Allyl cation) | EI-MS |

Data compiled from various sources. scribd.comicm.edu.pl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Kinetic Monitoring

IR and UV-Vis spectroscopy are used to identify key functional groups in this compound and to monitor reaction kinetics.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by two very prominent absorption bands. docbrown.info For a derivative of this compound, a broad absorption in the region of 3300-2800 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. mdpi.comdocbrown.info A strong, sharp absorption around 1692 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. mdpi.com The C=C stretching vibration appears around 1631 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the conjugated system of the double bond and the carbonyl group, this compound absorbs in the UV region. Unconjugated carboxylic acids absorb around 210 nm, which is often not useful. libretexts.org However, the conjugation in this compound shifts the absorption to a higher wavelength. For instance, (E)-3-(2-methoxyphenyl)-2-butenoic acid shows absorption maxima at 216 nm and 258 nm. mdpi.com Crotonic acid can be detected by UV-Vis spectrometry with an absorbance maximum around 235 nm. researchgate.net This property allows for the kinetic monitoring of reactions involving this compound, such as its formation or consumption during a chemical process. researchgate.netthermofisher.com For example, the acid-catalyzed esterification of crotonic acid has been monitored using UV-visible spectrometry. researchgate.net

Table 3: Spectroscopic Data for a this compound Derivative

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3300-2800 | O-H stretch (carboxylic acid) |

| IR | 1692 | C=O stretch (carbonyl) |

| IR | 1631 | C=C stretch (alkene) |

| UV-Vis | 216, 258 | π → π* transitions |

Data sourced from a study on (E)-3-(2-methoxyphenyl)-2-butenoic acid. mdpi.com

Advanced Chromatographic Techniques for Purification and Isomer Separation (e.g., HPLC)

Chromatographic techniques are essential for the purification of this compound and, crucially, for the separation of its cis and trans isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and separation of this compound and its isomers. acs.orgresearchgate.net Reverse-phase HPLC methods, often using a C18 column, can effectively separate crotonic and isocrotonic acid. sielc.comsielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and an aqueous solution of an acid like phosphoric or formic acid. sielc.comsielc.com The separation of crotonic acid and 2-pentenoic acid has been achieved using an Agilent Hi-Plex H column with a dilute sulfuric acid mobile phase. utwente.nl

Other Chromatographic Techniques: Besides HPLC, other methods like fractional crystallization and gel filtration chromatography can also be employed to separate the isomers. chemcess.com In some synthetic procedures, column chromatography on silica (B1680970) gel is used for purification. google.comscispace.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of crystalline compounds, including the precise bond lengths, bond angles, and crystal packing of this compound.

Crotonic acid, the trans isomer, crystallizes in the monoclinic crystal system. wikipedia.org The space group is P2₁/a, with unit cell parameters of a = 971 pm, b = 690 pm, c = 775 pm, and β = 104.0°. wikipedia.org The unit cell contains four molecules of crotonic acid. wikipedia.org The crystal structure of a related compound, (Z)-3-chlorobut-2-enoic acid, has also been determined, showing a monoclinic system with space group P 1 21/n 1. nih.gov This technique provides unambiguous proof of the stereochemistry and conformation of the molecule in the solid state.

Table 4: Crystallographic Data for Crotonic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 971 pm |

| b | 690 pm |

| c | 775 pm |

| β | 104.0° |

| Formula Units per Unit Cell (Z) | 4 |

Data for (2E)-but-2-enoic acid. wikipedia.org

Computational and Theoretical Investigations of 2 Butenoic Acid

Quantum Chemical Calculations on Molecular Orbitals and Reactivity (e.g., HOMO-LUMO energy gaps, partial atomic charges)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 2-butenoic acid. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgdergipark.org.tr The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.comschrodinger.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. schrodinger.com

For α,β-unsaturated systems like this compound, the HOMO is typically associated with the π-bonding orbital of the C=C double bond, while the LUMO is the corresponding π*-antibonding orbital. The energy of these orbitals and their gap can be modulated by substituents. Studies on related (E)-4-aryl-4-oxo-2-butenoic acid derivatives have shown that electron-withdrawing groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.netbg.ac.rs

Partial atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveal the distribution of electron density across the molecule. acs.org In this compound, the carbonyl carbon (C=O) carries a significant positive partial charge, making it an electrophilic site, while the oxygen atoms are, as expected, negatively charged. The α- and β-carbons of the double bond also exhibit distinct charge distributions that influence their reactivity in reactions like Michael additions.

Table 1: Representative Calculated Electronic Properties for this compound Derivatives

| Compound Class | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-4-aryl-4-oxo-2-butenoic acid phenylamides | MP2 | Varies with substituent | Varies with substituent | - |

| New butanoic acid derivatives | B3LYP/6-31+G(d) | Varies | Varies | ~3.1 - 3.2 |

| Thiazole derivatives | HF/6-31G(d) | Varies | Varies | - |

Note: Data is illustrative of calculations performed on derivatives. Actual values are highly dependent on the specific molecule, substituent, and the level of theory used. biointerfaceresearch.comresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound is critical to its physical properties and how it interacts with other molecules. Molecular modeling techniques are used to explore the potential energy surface of the molecule and identify its most stable conformations. srce.hr For this compound, rotation around the C-C single bonds defines its conformational landscape.

The two planar isomers are trans (crotonic acid) and cis (isocrotonic acid). Within each isomer, further conformations exist due to rotation around the C(2)-C(3) single bond, leading to s-trans and s-cis conformers. Theoretical calculations, often combined with experimental data from NMR spectroscopy, have been used to determine the relative stabilities of these conformers. For N-enoyl systems derived from crotonic acid, studies have shown that the anti-s-cis conformation is the most stable. scielo.org.mx This preference is influenced by minimizing steric hindrance and optimizing electronic interactions. scielo.org.mx

Molecular dynamics (MD) simulations can model the behavior of this compound molecules over time, providing insights into intermolecular interactions such as hydrogen bonding. In the solid state or in solution, the carboxylic acid groups can form strong hydrogen-bonded dimers. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these non-covalent interactions, which govern crystal packing and solubility. acs.orgnih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for elucidating complex reaction mechanisms involving molecules like this compound. dergipark.org.trresearchgate.net By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the most likely reaction pathways.

A prominent example is the computational investigation of the Rappe Rearrangement, a method for synthesizing cis-2-alkenoic acids, including isocrotonic acid (cis-2-butenoic acid), from α,α′-dibromoketones. acs.orgwikipedia.org DFT calculations were instrumental in explaining the reaction's remarkable stereoselectivity for the less stable cis isomer. acs.org The study revealed a mechanism involving a stereospecific ring closure to a cyclopropanone (B1606653) intermediate, governed by orbital symmetry rules. acs.org This computational insight provided a detailed explanation that went beyond what could be determined from experiments alone. acs.org

DFT is also applied to study other reactions, such as addition reactions to the carbon-carbon double bond. For instance, calculations can model the Michael addition of nucleophiles, helping to predict the regioselectivity and stereoselectivity of the reaction by comparing the energies of different possible transition states. bg.ac.rs

Prediction of Advanced Physicochemical Parameters Relevant to Reactivity and Behavior (e.g., TPSA, LogP)

Computational methods are widely used to predict key physicochemical parameters that determine a molecule's behavior in various environments, such as in biological systems or during chemical processing. For this compound, these parameters provide a quick assessment of its properties.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen). It is a good predictor of a molecule's ability to permeate cell membranes.

The octanol-water partition coefficient (LogP) measures a compound's lipophilicity (affinity for fatty, non-polar environments) versus its hydrophilicity (affinity for aqueous environments). This value is crucial in pharmacology and environmental science.

These parameters can be reliably estimated using computational algorithms based on the molecule's structure, offering valuable information before a compound is even synthesized.

Table 2: Predicted Physicochemical Parameters for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₆O₂ | - |

| Molecular Weight | 86.09 g/mol | - |

| XLogP3 | 0.7 | PubChem |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem |

Data sourced from the PubChem database for the parent compound, this compound.

Correlation of Computational Data with Experimental Kinetic and Spectroscopic Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. The correlation between computational predictions and experimental data provides confidence in the theoretical models and allows for a deeper interpretation of the observations.

In kinetics, the rates of chemical reactions can be correlated with computationally derived parameters. For example, studies on the Michael addition of amines to (E)-4-aryl-4-oxo-2-butenoic acid derivatives found excellent correlations between the experimentally measured second-order rate constants and the calculated LUMO energies. researchgate.netbg.ac.rs This confirms that the reaction rate is largely governed by the electrophilicity of the β-carbon, which is reflected in the LUMO energy. bg.ac.rs

In spectroscopy, theoretical calculations can predict vibrational (IR, Raman) and electronic (UV-Vis) spectra. DFT calculations on butanoic acid derivatives have shown good agreement between the computed and experimental FT-IR and NMR spectra. biointerfaceresearch.comresearchgate.net Similarly, calculated UV-Vis absorption spectra for this compound derivatives have been shown to be in fair agreement with experimental data. researchgate.netbg.ac.rs Discrepancies between calculated and experimental spectra can often be explained by environmental factors like solvent effects, which can also be incorporated into more advanced computational models. biointerfaceresearch.com This synergy between theory and experiment is crucial for accurately characterizing molecular structure and behavior. mdpi.com

Biological and Biochemical Research on 2 Butenoic Acid Non Clinical Focus

Involvement of 2-Butenoic Acid in Metabolic Pathways of Microorganisms and Plants

This compound, commonly known as crotonic acid, is a key intermediate in the metabolism of various microorganisms. It primarily features in pathways related to fatty acid metabolism, particularly the fermentation of amino acids and the synthesis and degradation of short-chain fatty acids.

In several species of obligate anaerobic bacteria, such as those from the genus Clostridium, this compound (in its activated form, crotonyl-CoA) is a central intermediate in the butyrate (B1204436) fermentation pathway. wikipedia.org This pathway starts from the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is subsequently reduced to 3-hydroxybutyryl-CoA. Dehydration of 3-hydroxybutyryl-CoA yields crotonyl-CoA. Finally, crotonyl-CoA is reduced to butyryl-CoA, which is converted to butyrate. wikipedia.org Some Clostridium species can also run this pathway in reverse, known as the reverse β-oxidation pathway, to produce compounds like crotonic acid. sci-hub.se

Engineered microorganisms are also utilized to study and exploit these pathways. In metabolically engineered Escherichia coli and Yarrowia lipolytica, the reverse β-oxidation pathway is reconstructed for the production of crotonic acid. sci-hub.se The pathway begins with the condensation of two acetyl-CoA molecules, a reaction catalyzed by thiolase, and proceeds through the same intermediates as the classical butyrate fermentation pathway to form crotonyl-CoA. sci-hub.se

In some bacteria, this compound can be a substrate for further metabolism. For instance, anaerobic microorganisms can degrade crotonic acid to produce butyrate and acetate (B1210297). nih.gov The bacterium Pseudomonas putida can oxidize prenol to 3-methyl-2-butenoic acid, a derivative of this compound. asm.org

While well-documented in microorganisms, the metabolic pathways involving this compound in plants are less direct. Plants utilize the acetate-malonate and acetate-mevalonate pathways for the synthesis of a vast array of compounds, including fatty acids and terpenoids. ufl.edu this compound derivatives can arise as intermediates in the degradation of other compounds or as part of the complex mixture of volatile organic compounds that plants can produce, although it is not considered a primary metabolite.

| Organism/System | Metabolic Pathway | Role of this compound (or derivative) |

| Clostridium spp. | Butyrate Fermentation | Intermediate (Crotonyl-CoA) |

| Engineered E. coli | Reverse β-Oxidation | Target Product (Crotonic Acid) / Intermediate (Crotonyl-CoA) |

| Engineered Y. lipolytica | Reverse β-Oxidation | Target Product (Crotonic Acid) / Intermediate (Crotonyl-CoA) |

| Pseudomonas putida | Branched-chain alcohol metabolism | Product (3-methyl-2-butenoic acid from prenol oxidation) asm.org |

| Anaerobic Microorganisms | Degradation Pathway | Substrate (Crotonate degraded to butyrate and acetate) nih.gov |

Enzymatic Transformations of this compound and its Precursors

The metabolism of this compound is governed by a specific set of enzymes that catalyze its formation and conversion. These enzymatic transformations are central to the metabolic pathways discussed previously.

A key enzyme in this compound metabolism is enoyl-CoA hydratase , often referred to as crotonase . This enzyme catalyzes the reversible hydration of crotonyl-CoA to form (S)-3-hydroxybutyryl-CoA. nih.gov This reaction is a critical step in both the β-oxidation of fatty acids and the butyrate fermentation pathway.

In the reverse β-oxidation pathway engineered in microbes for crotonic acid production, several enzymes are crucial:

3-hydroxyacyl-CoA dehydrogenase : Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA.

Enoyl-CoA hydratase (Crotonase) : Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA.

Thioesterase : This enzyme is particularly important in engineered strains, as it hydrolyzes the intermediate crotonyl-CoA to release free crotonic acid. sci-hub.seresearchgate.net